molecular formula C22H30O6 B12571985 Benzoic acid;2,3-diethylbutane-1,4-diol CAS No. 583034-95-1

Benzoic acid;2,3-diethylbutane-1,4-diol

Cat. No.: B12571985
CAS No.: 583034-95-1
M. Wt: 390.5 g/mol
InChI Key: ZZMHQIDDFBKLSD-UHFFFAOYSA-N
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Description

Benzoic acid;2,3-diethylbutane-1,4-diol is a chemical compound that combines the properties of benzoic acid and 2,3-diethylbutane-1,4-diol Benzoic acid is a well-known aromatic carboxylic acid, while 2,3-diethylbutane-1,4-diol is a diol with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;2,3-diethylbutane-1,4-diol can be achieved through esterification reactions. One common method involves the reaction of benzoic acid with 2,3-diethylbutane-1,4-diol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2,3-diethylbutane-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in 2,3-diethylbutane-1,4-diol can be oxidized to form carbonyl compounds.

    Reduction: The carboxylic acid group in benzoic acid can be reduced to form benzyl alcohol.

    Substitution: The aromatic ring in benzoic acid can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Oxidation of the hydroxyl groups can lead to the formation of diketones.

    Reduction: Reduction of the carboxylic acid group can produce benzyl alcohol.

    Substitution: Substitution reactions can yield various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid;2,3-diethylbutane-1,4-diol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of plasticizers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid;2,3-diethylbutane-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups in 2,3-diethylbutane-1,4-diol can form hydrogen bonds with biological molecules, affecting their structure and function. The aromatic ring in benzoic acid can participate in π-π interactions with other aromatic compounds, influencing their reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    2,3-diethylbutane-1,4-diol: A diol with two hydroxyl groups, used in the synthesis of various organic compounds.

    Benzyl alcohol: A primary alcohol derived from benzoic acid, used as a solvent and preservative.

Uniqueness

Benzoic acid;2,3-diethylbutane-1,4-diol is unique due to its combination of aromatic and diol functionalities, which allows it to participate in a wide range of chemical reactions and applications. Its dual nature makes it a versatile compound in both research and industrial settings.

Properties

CAS No.

583034-95-1

Molecular Formula

C22H30O6

Molecular Weight

390.5 g/mol

IUPAC Name

benzoic acid;2,3-diethylbutane-1,4-diol

InChI

InChI=1S/C8H18O2.2C7H6O2/c1-3-7(5-9)8(4-2)6-10;2*8-7(9)6-4-2-1-3-5-6/h7-10H,3-6H2,1-2H3;2*1-5H,(H,8,9)

InChI Key

ZZMHQIDDFBKLSD-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)C(CC)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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